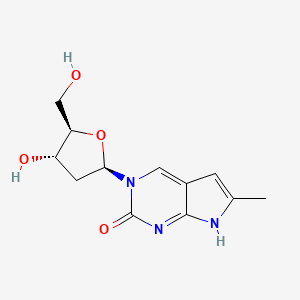

N-Pyrrolo-2'-deoxycytidine

Vue d'ensemble

Description

N-Pyrrolo-2’-deoxycytidine is a nucleoside analog that is primarily used in laboratory settings as a template for DNA synthesis. This compound has shown significant potential as an inhibitor of human pathogens by binding to DNA and preventing replication. It interferes with the binding of the enzyme polymerase to the template strand, thereby blocking DNA elongation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Pyrrolo-2’-deoxycytidine involves the reaction of carbohydrates with primary amines in the presence of oxalic acid in dimethyl sulfoxide at elevated temperatures. This method yields N-substituted pyrrole-2-carbaldehydes, which are further processed to obtain N-Pyrrolo-2’-deoxycytidine .

Industrial Production Methods: Industrial production methods for N-Pyrrolo-2’-deoxycytidine are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product suitable for research and pharmaceutical applications .

Analyse Des Réactions Chimiques

Types of Reactions: N-Pyrrolo-2’-deoxycytidine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various derivatives of N-Pyrrolo-2’-deoxycytidine, which can be used for further research and development .

Applications De Recherche Scientifique

Antiviral Applications

N-Pyrrolo-2'-deoxycytidine has been studied for its antiviral properties, particularly against human cytomegalovirus (HCMV). In vitro studies have demonstrated that this compound can inhibit viral replication by interfering with DNA synthesis. For instance, ribosyl and deoxyribosyl derivatives of pyrrolo[2,3-d]pyrimidines were evaluated for their activity against HCMV, revealing selective antiviral effects with therapeutic indexes ranging from 2 to 40, indicating a favorable balance between antiviral activity and cytotoxicity .

Anticancer Properties

The compound exhibits promising anticancer activity across various cancer cell lines. Notably, recent studies have highlighted its ability to induce apoptosis in HepG2 liver cancer cells. Mechanistic investigations showed that this compound could cause cell cycle arrest and increase the expression of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2. The IC50 values for these effects ranged from 29 to 59 µM in different cancer cell lines, demonstrating its potential as a multi-targeted kinase inhibitor .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5k | HepG2 | 40 - 204 | Induces apoptosis via caspase-3 activation |

| 5e | MDA-MB-231 | 29 | Cell cycle arrest; pro-apoptotic protein upregulation |

| 5h | A549 | 59 | Inhibition of cell growth through DNA synthesis blockade |

Mechanistic Studies

In-depth mechanistic studies have revealed that this compound acts by inducing apoptosis through specific pathways. For example, flow cytometry analyses showed alterations in cell cycle distribution after treatment with this compound, indicating its role in modulating cellular processes critical for cancer progression . Additionally, molecular docking studies suggest that it may interact similarly to established tyrosine kinase inhibitors, enhancing its potential as a therapeutic agent .

Potential for Combination Therapies

Given its mechanism of action, this compound may be suitable for combination therapies with other anticancer agents. The synergistic effects observed in preliminary studies suggest that combining this compound with other chemotherapeutics could enhance efficacy while minimizing resistance development .

Mécanisme D'action

N-Pyrrolo-2’-deoxycytidine exerts its effects by binding to DNA and preventing replication. It interferes with the binding of the enzyme polymerase to the template strand, leading to the denaturation of the complementary strand and blocking DNA elongation. This mechanism is particularly effective against sequences that are unpaired in duplexes, such as single-stranded telomeres .

Comparaison Avec Des Composés Similaires

2’-Deoxycytidine: A naturally occurring nucleoside found in DNA, used in various research applications.

Pyrrole and Pyrrolidine Analogs: These compounds have diverse therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antituberculosis activities.

Uniqueness: N-Pyrrolo-2’-deoxycytidine is unique due to its specific binding to DNA and its ability to inhibit DNA replication in pathogens. This makes it a valuable tool in both research and potential therapeutic applications .

Activité Biologique

N-Pyrrolo-2'-deoxycytidine (also known as pyrrolo-dC) is a synthetic nucleoside analog that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antiviral and anticancer applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound is characterized by a pyrrolo ring fused to the cytidine structure. This modification enhances its interaction with nucleic acid targets, allowing it to act as an effective inhibitor of nucleic acid synthesis. The compound is metabolized intracellularly to its triphosphate form, which competes with natural nucleotides for incorporation into DNA and RNA, leading to chain termination during replication .

Antiviral Activity

Research has demonstrated that this compound exhibits significant antiviral activity against various viruses. For instance, it has been shown to inhibit the replication of herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The mechanism involves the inhibition of viral DNA synthesis, as evidenced by quantitative assays measuring viral load reduction in infected cell lines .

Case Study: Inhibition of HSV

In a study involving HSV-infected Vero cells, this compound demonstrated an IC50 value of approximately 0.5 µM, indicating potent antiviral activity. The compound's effectiveness was attributed to its ability to be phosphorylated by cellular kinases, converting it into its active triphosphate form which then interfered with viral DNA polymerase activity .

Anticancer Activity

This compound also shows promise as an anticancer agent. Its antiproliferative effects have been evaluated in various cancer cell lines, including those derived from breast (MDA-MB-231), lung (A549), and liver (HepG2) cancers.

Data Table: Antiproliferative Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 0.075 | Inhibition of DNA synthesis |

| A549 | 0.069 | Induction of apoptosis |

| HepG2 | 0.058 | Cell cycle arrest at G1 phase |

The IC50 values indicate that this compound is particularly effective against MDA-MB-231 cells, suggesting a potential role in breast cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Studies have shown that alterations in the pyrrolo ring or the sugar moiety can significantly enhance or diminish its biological efficacy.

Key Findings on SAR

- Pyrrolo Ring Substituents : Substituents on the pyrrolo ring can modulate binding affinity to nucleic acid targets.

- Sugar Modifications : Variations in the sugar component can affect cellular uptake and phosphorylation efficiency.

- Fluorination Effects : Introducing fluorine atoms has been linked to increased stability and improved biological activity .

Propriétés

IUPAC Name |

3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4/c1-6-2-7-4-15(12(18)14-11(7)13-6)10-3-8(17)9(5-16)19-10/h2,4,8-10,16-17H,3,5H2,1H3,(H,13,14,18)/t8-,9+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRPZKUERWKZCL-IVZWLZJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CN(C(=O)N=C2N1)C3CC(C(O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=CN(C(=O)N=C2N1)[C@H]3C[C@@H]([C@H](O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the molecular formula and weight of Pyrrolo-dC?

A1: The molecular formula of Pyrrolo-dC is C11H13N3O4 and its molecular weight is 251.24 g/mol.

Q2: What are the key spectroscopic characteristics of Pyrrolo-dC?

A2: Pyrrolo-dC exhibits distinct fluorescence properties. Its fluorescence quantum yield (QY) is sensitive to its environment, being higher in single-stranded DNA (ssDNA) compared to double-stranded DNA (dsDNA). [] This property enables its use as a probe for DNA hybridization and structural transitions. [, ] Specific derivatives of Pyrrolo-dC, like those with 6-aryl substituents, show even more pronounced fluorescence properties with varying sensitivities to their microenvironment. []

Q3: How is Pyrrolo-dC used to study DNA strand separation mechanisms?

A3: Pyrrolo-dC's fluorescence increases upon transitioning from a double-stranded to a single-stranded environment. This property makes it a valuable tool for studying enzymes that induce DNA strand separation, such as DNA methyltransferases. For instance, research on the Cell Cycle Regulated Methyltransferase (CcrM) used Pyrrolo-dC to demonstrate that CcrM binding causes strand separation at the target recognition site. [] This approach has also been crucial in understanding the high fidelity recognition mechanism of CcrM, highlighting the role of strand-separation in achieving selectivity. []

Q4: How is Pyrrolo-dC employed in fluorescence-based assays for polymerase arrival rates?

A4: A method named PARMESAN utilizes Pyrrolo-dC's fluorescence change upon DNA strand separation to measure polymerase arrival rates. By incorporating Pyrrolo-dC at specific DNA locations, researchers can monitor the fluorescence changes as RNA polymerase separates DNA strands during transcription, providing insights into polymerase kinetics. []

Q5: How is Pyrrolo-dC used to study DNA-protein interactions?

A5: The fluorescence properties of Pyrrolo-dC can be used to probe the interactions between DNA and proteins. For example, in studies with DNA photolyase, Pyrrolo-dC was incorporated near a cyclobutylpyrimidine dimer (CPD) lesion. By analyzing changes in fluorescence, researchers could assess the extent of DNA deformation induced by the photolyase binding and the CPD flip-out mechanism. []

Q6: What are the applications of Pyrrolo-dC in biosensing?

A6: Pyrrolo-dC's sensitivity to its environment and its ability to participate in metal-mediated base pairing make it a valuable tool for developing biosensors. One application involves using mismatched Pyrrolo-dC-modified duplex DNA for the highly selective and sensitive detection of silver ions. The interaction of silver ions with the mismatch enhances the fluorescence, providing a quantifiable signal. [] Additionally, Pyrrolo-dC has been employed in the development of fluorescent aptasensors. These sensors utilize unlabeled aptamers and the fluorescence properties of Pyrrolo-dC to detect a range of targets with high specificity and sensitivity. []

Q7: How does Pyrrolo-dC interact with metal ions?

A7: Pyrrolo-dC exhibits a high affinity for silver ions (Ag+), particularly when present as mismatches or in specific configurations within DNA duplexes. [, ] This interaction is highly specific and leads to the formation of stable metal-mediated base pairs. [, ]

Q8: What is the significance of silver ion binding to Pyrrolo-dC?

A8: The binding of silver ions to Pyrrolo-dC significantly enhances the stability of DNA duplexes. This property has been exploited in the development of novel DNA structures, such as parallel-stranded DNA (psDNA), where the incorporation of Pyrrolo-dC-Ag+-Pyrrolo-dC base pairs dramatically increases the melting temperature of the duplex. [] Additionally, the selective binding of silver ions to Pyrrolo-dC can be utilized in the development of metal-responsive DNA structures and nanomaterials. []

Q9: How do modifications to the Pyrrolo-dC structure affect its properties?

A9: Substitutions at the 6-position of the pyrrolo[2,3-d]pyrimidine ring system in Pyrrolo-dC can significantly influence its fluorescence properties and its impact on DNA duplex stability. For instance, the 6-methoxymethyl derivative of Pyrrolo-dC is stabilizing towards hybrid formation, while the 6-methyl derivative is destabilizing. [] Moreover, 6-aryl substitutions, especially those with phenyl and pyridinyl groups, not only enhance duplex stability, particularly in psDNA, but also impact fluorescence properties and silver-ion binding. []

Q10: How does the presence of a linker or side chain affect the functionality of Pyrrolo-dC?

A10: Incorporating linkers or side chains on Pyrrolo-dC allows for further functionalization and fine-tuning of its properties. For instance, attaching an alkynyl side chain with a terminal triple bond allows for the conjugation of fluorescent dyes via click chemistry. [] This conjugation strategy expands the applications of Pyrrolo-dC in fluorescence-based assays and imaging techniques.

Q11: Have there been computational studies on Pyrrolo-dC?

A11: Yes, computational studies, including molecular docking and quantum chemical calculations, have been employed to investigate the interactions of Pyrrolo-dC with DNA and other molecules. [] These studies help elucidate the structural basis for the observed fluorescence properties and binding affinities.

Q12: What analytical techniques are commonly used to characterize Pyrrolo-dC and its interactions?

A12: Various analytical techniques are employed in Pyrrolo-dC research. Common methods include:

- UV/Vis Spectroscopy: To assess the absorption properties and monitor hybridization events. [, , ]

- Fluorescence Spectroscopy: To study the emission properties, environmental sensitivity, and interactions with other molecules. [, , , , , ]

- Circular Dichroism (CD) Spectroscopy: To examine the structural conformation and changes in DNA upon Pyrrolo-dC incorporation. []

- Mass Spectrometry (MS): To determine the molecular weight and analyze the composition of Pyrrolo-dC-containing molecules. [, ]

- Gel Electrophoresis: To separate and analyze DNA fragments containing Pyrrolo-dC. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.